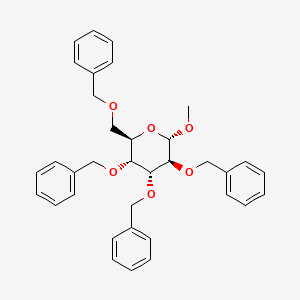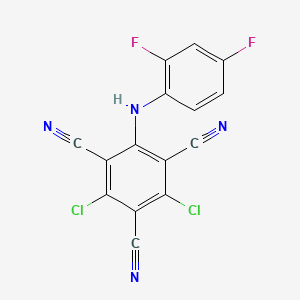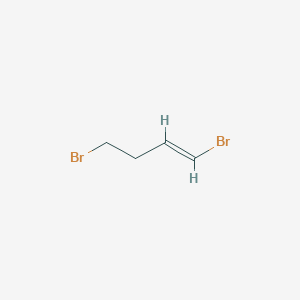![molecular formula C10H3BrN2OS B12841773 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B12841773.png)
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile is an organic compound with the molecular formula C10H3BrN2OS and a molecular weight of 279.11 g/mol . This compound is known for its unique structure, which includes a bromine atom, a thiophene ring, and a malononitrile group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile typically involves organic synthesis techniques. . The reaction conditions often require a controlled environment to avoid the formation of unwanted by-products. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile can be compared with other similar compounds, such as:
- 2-(2-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile
- 2-(2-Bromo-5,6-dihydro-6-oxo-4H-cyclopenta[b]thien-4-ylidene)malononitrile
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C10H3BrN2OS |
|---|---|
Molecular Weight |
279.11 g/mol |
IUPAC Name |
2-(2-bromo-6-oxocyclopenta[b]thiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H3BrN2OS/c11-9-2-7-6(5(3-12)4-13)1-8(14)10(7)15-9/h2H,1H2 |
InChI Key |
XFSPCBVZUFKAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)SC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)






![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)





